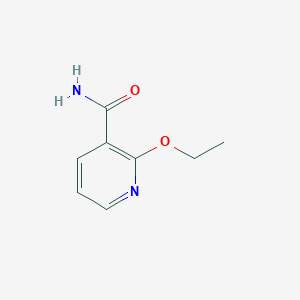

2-Ethoxypyridine-3-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEXMJJMSRWMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677645 | |

| Record name | 2-Ethoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119646-51-4 | |

| Record name | 2-Ethoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry

Established Synthetic Pathways for 2-Ethoxypyridine-3-carboxamide

The construction of this compound typically follows a logical sequence of reactions, starting with a pre-functionalized pyridine (B92270) ring. The most common approaches involve the initial synthesis of a suitable pyridine precursor, followed by amidation.

Nucleophilic Substitution Reactions in Pyridine Synthesis

A primary route to obtaining the 2-ethoxy substituent on the pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy capitalizes on the electron-deficient nature of the pyridine ring, which facilitates the displacement of a leaving group at the C-2 position. mdma.ch Typically, a 2-halopyridine, most often 2-chloropyridine-3-carboxylate or a related ester, serves as the starting material. The reaction with sodium ethoxide in a suitable solvent displaces the chloride ion to yield the 2-ethoxy derivative.

The efficiency and regioselectivity of this substitution can be influenced by various factors, including the solvent and the nature of other substituents on the ring. nih.gov For instance, in di-substituted pyridines, the reaction conditions can dictate which leaving group is preferentially replaced. nih.gov Studies on 2-chloropyridines show that they are efficiently converted into 2-alkoxy or 2-amino derivatives via SNAr reactions. researchgate.net The chloro group at the 2-position of a pyridine ring is readily replaced by nucleophiles like amines or alcohols. smolecule.com

| Precursor | Nucleophile | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide (NaOMe) | - | THF/CH₂Cl₂ | Not specified | 2-Methoxy derivative (main) | nih.gov |

| 2-Chloropyridine (B119429) | Piperidine | - | Not specified | 130-150°C (Microwave) | 2-Piperidinopyridine | researchgate.net |

| 2-Chloropyridine derivatives | Various amines | - | NMP | High Temp (Flow Reactor) | 2-Aminopyridines | researchgate.net |

| 2-Chloropyridine-3-carboxylic acid | Amines/Alcohols | Coupling agents | Not specified | Not specified | Amide/Ester derivatives | evitachem.com |

Amidation Reactions for Carboxamide Formation

Once the corresponding 2-ethoxypyridine-3-carboxylic acid or its ester is obtained, the final step is the formation of the carboxamide group. This transformation can be achieved through several standard amidation protocols.

One direct method is the dehydrative condensation of 2-ethoxypyridine-3-carboxylic acid with ammonia (B1221849) or an ammonia equivalent. This reaction is often facilitated by coupling agents that activate the carboxylic acid. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive such as DMAP (4-dimethylaminopyridine). smolecule.com More modern and highly reactive agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed for efficient amide bond formation, particularly in library synthesis. beilstein-journals.org

Alternatively, the reaction can proceed via the acid chloride. The 2-ethoxypyridine-3-carboxylic acid is first converted to the more reactive 2-ethoxypyridine-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with ammonia to give the desired carboxamide. mnstate.edu Another pathway involves the aminolysis of a methyl or ethyl ester of 2-ethoxypyridine-3-carboxylic acid with ammonia.

| Reagent Class | Specific Example(s) | Mechanism/Role | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Activates carboxylic acid to form an O-acylisourea intermediate. | smolecule.com |

| Phosphonium Salts | BOP, PyBOP | Forms an activated ester intermediate for aminolysis. | - |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Highly efficient coupling agents, forming activated esters. | beilstein-journals.org |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts carboxylic acid to highly reactive acid chloride. | mnstate.edu |

| Catalytic Systems | Arylboronic acids with DMAPO | Catalyzes direct dehydrative condensation. | rsc.org |

Multicomponent Reaction Strategies in Pyridine Carboxamide Synthesis

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like substituted pyridines. bohrium.com Various MCRs have been developed for the synthesis of the pyridine-3-carboxamide (B1143946) scaffold. researchgate.net

For example, a four-component reaction involving an aldehyde, ethyl cyanoacetate, an active methylene (B1212753) compound like acetoacetanilide, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridine derivatives. researchgate.net The specific precursors can be chosen to install the desired substituents directly. While a direct MCR synthesis for this compound is not prominently documented, analogous structures are readily formed. The strategy often involves the condensation of carbonyl compounds, an active methylene nitrile (which becomes the C3-carboxamide and C4-carbon), and an ammonia source. baranlab.org Catalysts, including metal-based or metal-free systems, are often employed to improve yields and selectivity under mild conditions. bohrium.comnih.gov

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Core Product | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Cyanoacetate | Acetoacetanilide | Ammonium Acetate | CeO₂/MWCNTs, Room Temp | Substituted Pyridine-3-carboxamide | researchgate.net |

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these synthetic reactions provides insight into reaction outcomes, potential byproducts, and optimization strategies.

Proposed Mechanistic Insights for this compound Synthesis

The synthesis of this compound involves several key mechanistic steps. The nucleophilic aromatic substitution of a 2-chloropyridine with ethoxide proceeds through a bimolecular addition-elimination mechanism. The ethoxide ion (nucleophile) attacks the electron-deficient C-2 carbon of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is resonance-stabilized. The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the 2-ethoxy product. The presence of electron-withdrawing groups on the pyridine ring, such as the C-3 carboxamide (or its ester precursor), stabilizes the Meisenheimer complex and accelerates the reaction. researchgate.net

In multicomponent syntheses of pyridines, the mechanism can be more complex. For instance, a proposed pathway for the formation of a 4-hydroxypyridine (B47283) involves a TMSOTf-induced cyclocondensation of a β-ketoenamide intermediate. This is rationalized as a 6π-electrocyclization of a disilylated species to form a dihydropyridine, which then eliminates trimethylsilanol (B90980) to aromatize. beilstein-journals.org Other pyridine syntheses may proceed through a series of condensations and cyclizations, potentially involving a Dimroth-type rearrangement where a heterocyclic ring opens and re-closes to form a more stable isomer. researchgate.net

Transformations Involving the Pyridine Ring System

The this compound molecule, once formed, possesses a pyridine ring system that can undergo further transformations. The reactivity of the ring is governed by the interplay between the electron-donating ethoxy group at C-2 and the electron-withdrawing carboxamide group at C-3, as well as the inherent π-deficient character of the pyridine nitrogen. mdma.ch

One notable transformation is the generation of pyridyne intermediates. For example, treatment of 3-chloro-2-ethoxypyridine (B70323) with a strong base like LDA followed by reaction with organomagnesium halides can generate a highly reactive 3,4-pyridyne. This intermediate can then be trapped by various nucleophiles to achieve regioselective difunctionalization of the pyridine ring. researchgate.net

Furthermore, the pyridine nitrogen can be activated to enhance the reactivity of the ring at other positions. Conversion to a pyridine N-oxide greatly increases the susceptibility of the C-4 and C-6 positions to nucleophilic attack. google.com This strategy allows for the introduction of additional substituents onto the ring, providing a pathway to more complex derivatives.

Functional Group Interconversions and Derivatization Strategies

The strategic modification of functional groups on the this compound scaffold is a key aspect of its chemical utility, allowing for the synthesis of diverse analogs with potentially enhanced properties. These transformations often involve the interconversion of existing functional groups or the introduction of new moieties through derivatization.

Functional Group Interconversions:

The core structure of this compound presents several sites for functional group interconversion. The ethoxy group, the carboxamide moiety, and the pyridine ring itself can all be subjects of chemical modification. For instance, the amide group (-CONH2) can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. This carboxylic acid can then serve as a precursor for a variety of other functional groups. For example, it can be converted to esters through reaction with alcohols, or to other amides via coupling with different amines.

Another key transformation is the manipulation of substituents on the pyridine ring. While the parent compound is this compound, related structures can be synthesized where other groups on the ring are altered. For example, a hydrogen atom on the pyridine ring could be replaced by a halogen through electrophilic halogenation, which can then be subjected to further reactions like cross-coupling to introduce new carbon-carbon or carbon-heteroatom bonds.

Derivatization Strategies:

Derivatization is a crucial strategy for creating a library of compounds based on the this compound core. This often involves reacting the primary amide with various electrophiles. For example, N-alkylation or N-arylation of the amide nitrogen can be achieved using appropriate alkyl or aryl halides.

A significant derivatization strategy involves the condensation of the amide with other molecules to form more complex heterocyclic systems. For instance, the amide nitrogen and the adjacent ring carbon could potentially participate in cyclization reactions to form fused bicyclic structures.

Furthermore, derivatization can be employed for analytical purposes, such as improving the volatility or chromatographic behavior of the compound for techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com This often involves converting the amide to a less polar derivative. mdpi.com

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for the synthesis of pyridine carboxamides, including this compound and its derivatives.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to minimize environmental impact. nih.govbeilstein-journals.org This involves the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. For the synthesis of pyridine carboxamides, this could involve one-pot multicomponent reactions that combine several starting materials in a single step, thereby increasing efficiency and reducing the need for purification of intermediates. nih.gov The use of water or other environmentally benign solvents is also a key aspect of green synthetic approaches. nih.gov

Recent research has highlighted the use of recyclable catalysts, which can be easily separated from the reaction mixture and reused, further contributing to the sustainability of the process. For example, ceria-doped multi-walled carbon nanotubes have been used as a reusable heterogeneous catalyst for the synthesis of pyridine-3-carboxamide derivatives. researchgate.net

Metal-Free Catalysis in Pyridine Carboxamide Synthesis

While transition metal catalysis has been a cornerstone of pyridine functionalization, there is a growing interest in developing metal-free catalytic systems to avoid issues of metal contamination in the final products and to reduce costs. beilstein-journals.orgresearchgate.net These methods often utilize organocatalysts or iodine-based catalysts to promote the desired transformations. researchgate.netorganic-chemistry.org For instance, molecular iodine has been used to catalyze the one-pot, three-component synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines under microwave irradiation, a reaction that could be adapted for related pyridine carboxamide structures. rsc.org Metal-free approaches often offer advantages in terms of cost-effectiveness and reduced environmental impact. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Advantages |

| Molecular Iodine | Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridines | 2,3-disubstituted imidazo[1,2-a]pyridines | Metal-free, short reaction time, good yields. rsc.org |

| Iodine and Triethylamine | Oximes | 2-aryl-substituted pyridines | Metal-free, high chemo-selectivity, wide functional group tolerance. organic-chemistry.org |

Microwave-Assisted Synthesis and Other Modern Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. univpancasila.ac.idmdpi.com The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyridine derivatives. mdpi.comfigshare.com For example, the synthesis of novel pyrido[3,2-f] mdpi.comvulcanchem.comthiazepines from a pyridine-3-carboxamide derivative was achieved with better yields and in shorter times using microwave heating. mdpi.com This technique's ability to rapidly heat the reaction mixture can be particularly beneficial for multi-component reactions and for driving difficult transformations to completion. rsc.orgunivpancasila.ac.id

Other modern techniques being explored include flow chemistry, which offers precise control over reaction parameters and facilitates scalability, and sonication, which can enhance reaction rates through acoustic cavitation. researchgate.net

| Technique | Reaction Type | Compound Type | Advantages |

| Microwave-Assisted | One-pot three-component reaction | 2,3-disubstituted imidazo[1,2-a]pyridines | Short reaction time, good yields, metal-free. rsc.org |

| Microwave-Assisted | Cyclization | Pyrido[3,2-f] mdpi.comvulcanchem.comthiazepines | Better yields, shorter reaction times than conventional methods. mdpi.com |

Spectroscopic Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search of scientific databases, chemical literature, and patent filings, the specific experimental spectroscopic data required to fully characterize the chemical compound “this compound,” also known as 2-ethoxynicotinamide, could not be located. As a result, the generation of a detailed article based on the provided outline focusing on its Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy is not possible at this time.

The intended article was to be structured around a detailed analysis of the compound's spectroscopic profile, including:

¹H NMR (Proton NMR): To determine the chemical environment of protons within the molecule and their corresponding chemical shifts.

¹³C NMR (Carbon-13 NMR): To elucidate the different carbon environments.

¹⁹F NMR (Fluorine-19 NMR): For the analysis of substituted analogs of the compound.

2D NMR Techniques (COSY, HSQC, HMBC): To establish the connectivity between atoms within the molecular structure.

FT-IR Spectroscopy: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Extensive searches were conducted using various keywords, including the compound's systematic and common names, in conjunction with terms such as "synthesis," "characterization," "NMR," "FT-IR," and "spectral data." These searches aimed to uncover research articles, patents, or database entries that would contain the necessary experimental data.

While general principles of NMR and FT-IR spectroscopy and data for structurally related compounds—such as nicotinamide (B372718) and other pyridine derivatives—are readily available, specific data for this compound remains elusive in the public domain. The absence of this information suggests that the compound may not be widely synthesized or that its detailed spectroscopic characterization has not been published in accessible literature.

Without this foundational data, a scientifically accurate and informative article that adheres to the user's specified outline and quality standards cannot be produced. Any attempt to do so would involve speculation or the generation of fabricated data, which would be scientifically unsound.

Should the spectroscopic data for this compound become publicly available in the future, the requested article can be generated.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a unique spectral fingerprint for a given compound. nih.gov Its applications in the pharmaceutical field are extensive, ranging from identifying polymorphs to monitoring formulation processes and ensuring quality control. nih.gov For 2-Ethoxypyridine-3-carboxamide, Raman spectroscopy can be employed to characterize its structural integrity and identify key functional groups.

The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to its constituent parts. The pyridine (B92270) ring vibrations, C=O stretching of the amide group, C-N stretching, and vibrations from the ethoxy group would all produce distinct signals. This technique is particularly valuable for studying intermolecular interactions, such as hydrogen bonding involving the amide group, which can be inferred from shifts in the vibrational frequencies. americanpharmaceuticalreview.com Although a specific Raman spectrum for this compound is not widely published, analysis of related structures allows for the prediction of its key spectral features.

Table 1: Predicted Characteristic Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Ring stretching | 1570-1610 |

| Ring breathing | 990-1030 | |

| Amide | C=O stretching (Amide I) | 1650-1680 |

| N-H bending (Amide II) | 1550-1620 | |

| C-N stretching (Amide III) | 1250-1350 | |

| Ethoxy Group | C-O stretching | 1050-1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₈H₁₀N₂O₂, giving it a molecular weight of approximately 166.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 166.

The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for aromatic amides and ethers would likely dominate the spectrum. libretexts.org The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. chemguide.co.uk

Key fragmentation steps could include:

Alpha-cleavage of the ethoxy group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethylene molecule (C₂H₄, 28 Da) via McLafferty-type rearrangement.

Cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

Loss of the entire carboxamide group as a radical (•CONH₂, 44 Da).

Fragmentation of the pyridine ring itself, though this is less common due to its aromatic stability. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 166 | [C₈H₁₀N₂O₂]⁺ | (Molecular Ion) |

| 138 | [C₆H₆N₂O₂]⁺ | C₂H₄ (ethylene) |

| 122 | [C₆H₆N₂O]⁺ | •CONH₂ (carboxamide radical) |

| 121 | [C₇H₅N₂O]⁺ | •OCH₂CH₃ (ethoxy radical) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The absorption spectrum provides information about the electronic structure, particularly the presence of chromophores and conjugated systems. libretexts.org

The structure of this compound contains several features that lead to UV absorption: the pyridine ring, the carbonyl group (C=O) of the amide, and heteroatoms (N, O) with non-bonding electrons (lone pairs). The expected electronic transitions are primarily of two types:

π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. pharmatutor.org They are characteristic of the conjugated π system of the pyridine ring and the C=O double bond. These transitions typically result in strong absorption bands. uzh.ch

n → π* transitions: These are lower-energy transitions involving the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π* orbitals. youtube.com These transitions are generally of lower intensity compared to π → π* transitions. uzh.ch

The solvent used can influence the position of these absorption bands. For instance, polar solvents can cause a blue shift (to shorter wavelengths) in n → π* transitions and a red shift (to longer wavelengths) in π → π* transitions. pharmatutor.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Pyridine ring, C=O group | 200-280 nm |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

It is highly probable that the crystal packing of this compound would be dominated by intermolecular hydrogen bonds. The amide group, with its N-H donor and C=O acceptor sites, is a potent mediator of such interactions. researchgate.net These hydrogen bonds could link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal's physical properties. nih.gov The analysis would also reveal key intramolecular details, such as the dihedral angle between the plane of the pyridine ring and the carboxamide group. nih.gov

Table 4: Illustrative Crystal Data for an Analogous Compound (2-Pyridinecarboxamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.2074 |

| b (Å) | 7.1004 |

| c (Å) | 16.2531 |

| β (°) | 100.260 |

| Z (Molecules per unit cell) | 4 |

Data sourced from a study on 2-pyridinecarboxamide for illustrative purposes. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.comnih.gov By calculating the electron density, DFT can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For 2-Ethoxypyridine-3-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine key structural parameters like bond lengths and angles. nih.govresearchgate.net

These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons. Furthermore, DFT is used to compute reactivity descriptors that help in understanding how the molecule might interact with other chemical species. nih.gov Parameters derived from DFT, such as electrostatic potential maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting its reactive behavior. nih.gov

Table 1: Representative Data from DFT Calculations on Pyridine (B92270) Derivatives This table presents typical parameters that would be calculated for this compound using DFT.

| Parameter | Typical Calculated Value/Information | Significance |

|---|---|---|

| Optimized Bond Length (C=O) | ~1.23 Å | Provides information on bond strength and character. |

| Optimized Bond Angle (C-N-C in pyridine ring) | ~117° | Defines the molecule's geometry. |

| Dipole Moment | ~3-5 Debye | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | Varies per atom (e.g., O is negative, H is positive) | Shows partial charges on each atom, indicating sites for electrostatic interactions. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. nih.govscirp.org For this compound, this analysis helps predict its susceptibility to electrophilic and nucleophilic attack and its potential for charge transfer interactions within itself or with other molecules. scirp.org

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data and Reactivity Descriptors This table illustrates the kind of data obtained from FMO analysis for a molecule like this compound.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | - | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.25 to 2.75 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | ~0.18 to 0.22 | Reciprocal of hardness, indicates higher reactivity. |

Molecular Modeling and Simulations

While quantum calculations provide insights into the static electronic properties of a molecule, molecular modeling and simulations are used to explore its dynamic behavior and conformational flexibility.

This compound has several rotatable bonds, particularly in the ethoxy and carboxamide side chains. This allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis is performed to identify the most stable conformers, which are those at the lowest points on the potential energy surface. wu.ac.th

This process typically involves systematically rotating the flexible dihedral angles and calculating the energy of each resulting conformation. wu.ac.th The identified low-energy structures are then subjected to geometry optimization or energy minimization to find the most stable, ground-state conformation. Understanding the preferred conformation is essential as it often dictates how the molecule interacts with biological targets.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. chemrxiv.org In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. This allows researchers to observe how the molecule moves, vibrates, and interacts with its environment (such as water molecules in a solvent) over time. openpharmaceuticalsciencesjournal.com

For this compound, MD simulations can reveal how the molecule behaves in a biological context, for instance, to assess the stability of its binding to a protein target. openpharmaceuticalsciencesjournal.comresearchgate.net Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD), can indicate the stability of the molecule's conformation over the simulation period. openpharmaceuticalsciencesjournal.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are computational methods used extensively in drug discovery to correlate the chemical structure of a series of compounds with their biological activity.

Structure-Activity Relationship (SAR) studies involve analyzing how specific changes in the molecular structure of a compound affect its activity. For derivatives of this compound, SAR would involve synthesizing analogues with different substituents on the pyridine ring or modifications to the ethoxy and carboxamide groups and evaluating their biological effects. This qualitative analysis helps identify key functional groups or structural features that are important for activity. For example, studies on related pyridine derivatives have shown that the nature and position of substituents can significantly influence their pharmacological properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating mathematical models that quantitatively link the structural properties of molecules to their activities. nih.gov In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of compounds. Statistical methods are then used to build a model that predicts the activity of new, unsynthesized molecules. Both 2D-QSAR and 3D-QSAR models can be developed for pyridine-carboxamide analogues to guide the design of more potent and selective compounds. openpharmaceuticalsciencesjournal.comresearchgate.netpreprints.orgnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic aspects of the molecule and its ability to form electrostatic or hydrogen bonds. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, influencing how it fits into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Measures the molecule's lipophilicity, which affects its absorption, distribution, and transport properties. |

| Topological | Connectivity indices, Wiener index | Numerical representation of the molecular structure and branching. |

In Silico Prediction of Pharmacological Profiles of this compound

Theoretical and computational chemistry investigations are pivotal in modern drug discovery, offering predictive insights into the pharmacological profiles of novel compounds before their synthesis and experimental testing. For this compound and its analogues, in silico methods are employed to evaluate their potential as drug candidates by predicting druglikeness, bioavailability, toxicity, and interactions with biological targets. While specific computational studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, a comprehensive analysis of closely related pyridine carboxamide derivatives provides a strong predictive framework for its likely pharmacological characteristics.

Prediction of Druglikeness and Bioavailability

The druglikeness of a compound is an essential early-stage filter in drug discovery, estimating its potential to become an orally active drug. This is often assessed using rules like Lipinski's Rule of Five (Ro5), which evaluates key physicochemical properties. nih.govetflin.com The rule posits that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). drugbank.comtiu.edu.iq

Computational analyses of various pyridine carboxamide derivatives consistently show that they exhibit favorable druglikeness profiles. cmjpublishers.com Studies utilizing platforms like SwissADME and Molinspiration Cheminformatics reveal that these compounds generally adhere to Lipinski's Rule of Five. cmjpublishers.comekb.eg For instance, analyses of related pyridine-4-carbohydrazide derivatives showed that most designed compounds demonstrated enhanced physicochemical characteristics that comply with Ro5. cmjpublishers.com Similarly, a study on a 2-chloro-6-methoxypyridine-4-carboxylic acid, a related pyridine derivative, indicated that it was a suitable candidate for drug design based on its compliance with Lipinski's rule and its bioavailability score. tandfonline.com These findings suggest that the core pyridine carboxamide scaffold is conducive to developing orally bioavailable drugs.

Table 1: Predicted Physicochemical Properties and Druglikeness of Representative Pyridine Carboxamide Analogues

| Property | Lipinski's Guideline | Typical Predicted Value for Analogues | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | < 500 Da | Compliant | Yes |

| Octanol-Water Partition Coefficient (LogP) | ≤ 5 | Compliant | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant | Yes |

Note: The values in this table are representative of findings for various pyridine carboxamide analogues as specific data for this compound was not available in the searched literature. The bioavailability score of 0.55 is a common benchmark for good oral bioavailability. ekb.eg

Toxicity Prediction and ADME/Tox Profiling

Beyond druglikeness, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is critical. Computational tools like pkCSM, ADMETlab, and Pre-ADMET are widely used to predict these properties. nih.govnih.gov These platforms model various pharmacokinetic and toxicological endpoints, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP450) enzyme inhibition, and potential toxicities like mutagenicity and carcinogenicity. nih.govecust.edu.cn

In silico ADME profiles for a range of pyridine carboxamide derivatives have been reported. Studies show that these compounds generally predict high gastrointestinal (GI) absorption. nih.gov However, some derivatives may present challenges, such as potential interactions with P-glycoprotein or inhibition of CYP450 enzymes, which are crucial for drug metabolism. cmjpublishers.com Toxicity predictions for potent sulfonamide-pyridine derivatives using the Pre-ADMET server indicated that the compounds were non-mutagenic and had a low risk of carcinogenicity. nih.gov This suggests that the pyridine carboxamide scaffold can be modified to produce compounds with acceptable safety profiles.

Table 2: Predicted ADME/Toxicity Profile for Representative Pyridine Carboxamide Analogues

| Parameter | Predicted Outcome/Value | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good absorption after oral administration |

| Caco-2 Permeability | Variable | Potential for good cell membrane permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Variable | Potential to act on central nervous system targets |

| P-glycoprotein Substrate | Often "Yes" | Potential for drug efflux, affecting bioavailability |

| Metabolism | ||

| CYP2D6 Inhibitor | Often "No" | Low risk of interfering with metabolism of other drugs |

| CYP3A4 Inhibitor | Often "Yes" | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | Variable | Influences dosing frequency |

| Toxicity | ||

| AMES Toxicity (Mutagenicity) | Negative | Low risk of being mutagenic |

| Carcinogenicity | Negative / Low Risk | Low risk of causing cancer |

Note: This table summarizes general findings for the pyridine carboxamide class of compounds based on computational predictions from various studies. Specific values can vary significantly based on the exact molecular structure.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is instrumental in understanding the mechanism of action by identifying key interactions between a ligand and the active site of a protein target. Numerous studies have employed molecular docking to investigate the therapeutic potential of pyridine carboxamide derivatives against various biological targets.

For example, docking studies have shown that pyridine carboxamide derivatives can act as potent inhibitors of several enzymes. In one study, derivatives were identified as inhibitors of the urease enzyme, with docking revealing hydrogen bonding and π–π stacking interactions within the enzyme's active site. nih.govmdpi.com Another investigation identified novel pyridine carboxamides as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, with docking results demonstrating stable hydrogen bonds and hydrophobic interactions with the SDH active site. nih.gov Furthermore, derivatives have been docked against fibroblast growth factor 1 (FGF1), cyclooxygenase (COX) enzymes, and hematopoietic progenitor kinase 1 (HPK1), consistently showing good binding affinity and interactions with key amino acid residues. researchgate.netnih.govnih.gov These studies collectively indicate that the pyridine carboxamide scaffold is a versatile pharmacophore capable of interacting with a wide range of protein targets.

Table 3: Summary of Molecular Docking Studies on Pyridine Carboxamide Analogues

| Target Protein | Derivative Type | Docking Score / Binding Energy | Key Interacting Residues |

|---|---|---|---|

| Urease | 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | Not specified | Lys709, Phe712, Tyr32 |

| Succinate Dehydrogenase (SDH) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Not specified | Stable H-bonds and hydrophobic interactions |

| Fibroblast Growth Factor 1 (FGF1) | N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | Low binding energy | Good affinity for active pocket |

Note: The data presented are for different analogues within the broader pyridine carboxamide class and highlight the scaffold's potential to bind to various therapeutically relevant targets.

Biological Activity and Pharmacological Potential

Antimicrobial Research

Derivatives of pyridine (B92270) carboxamide have demonstrated notable potential as antimicrobial agents, with studies investigating their efficacy against a spectrum of pathogens, including mycobacteria, gram-positive and gram-negative bacteria, and fungi.

Several studies have highlighted the promise of pyridine carboxamide derivatives as potent agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A notable example is the identification of a pyridine carboxamide derivative, MMV687254, from the Pathogen Box library, which has shown specific activity against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG). asm.orgnih.gov This compound was found to be as effective as isoniazid (B1672263) in a macrophage model, inhibiting M. tuberculosis growth in a bactericidal manner. asm.orgnih.gov Further structure-activity relationship (SAR) studies have led to the identification of even more promising lead candidates with activity against drug-resistant strains of M. bovis BCG and clinical isolates of M. tuberculosis. asm.orgnih.gov

Research into imidazo[1,2-a]pyridine-3-carboxamides (IPAs) has also yielded potent antitubercular agents. nih.govnih.govresearchgate.net Certain derivatives of this class have demonstrated excellent in vitro inhibitory activity against both drug-sensitive and drug-resistant strains of Mtb. nih.govnih.gov For instance, compounds 26g and 26h showed considerable activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.041 to 2.64 μM against various Mtb strains. nih.gov Similarly, N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, such as compounds 15b and 15d , have exhibited low nanomolar MIC values against both drug-sensitive H37Rv and drug-resistant clinical isolates. nih.gov The exploration of 3-aminothieno[2,3-b]pyridine-2-carboxamides has also identified compounds with activity against M. tuberculosis. acs.org

The following table summarizes the antitubercular activity of selected pyridine carboxamide derivatives:

| Compound/Series | Target Organism(s) | Key Findings |

| MMV687254 | M. tuberculosis, M. bovis BCG | Bactericidal in macrophages; prodrug requiring AmiC-dependent hydrolysis. asm.orgnih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) | Drug-sensitive and drug-resistant Mtb strains | Compounds 26g and 26h showed MICs of 0.041-2.64 μM. nih.gov |

| N-(2-phenoxy)ethyl IPAs | Drug-sensitive H37Rv, drug-resistant clinical isolates | Compounds 15b and 15d displayed low nanomolar MIC values. nih.gov |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | M. tuberculosis | Identified as a promising scaffold for novel antitubercular agents. acs.org |

The antibacterial potential of pyridine carboxamide derivatives extends beyond mycobacteria to a broader range of bacterial pathogens. Studies have shown that these compounds can be effective against both gram-positive and gram-negative bacteria. For instance, the pyridine carboxamide derivative MMV687254, while highly active against M. tuberculosis, was found to be inactive against a panel of other pathogens including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. asm.orgnih.gov This highlights the potential for developing derivatives with specific or broad-spectrum activity.

Other research has focused on synthesizing novel pyridine-3-carboxamide (B1143946) analogs for agricultural applications, demonstrating their effectiveness against bacterial wilt in tomatoes caused by Ralstonia solanacearum. researchgate.netsemanticscholar.org In a different study, a series of 3-substituted N-benzylpyrazine-2-carboxamide derivatives were evaluated for their antibacterial activity. mdpi.com One compound, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com Furthermore, certain 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

The table below presents the antibacterial activity of selected pyridine carboxamide derivatives:

| Compound/Series | Target Organism(s) | Key Findings |

| MMV687254 | Various Gram-positive and Gram-negative bacteria | Inactive against a panel of common bacterial pathogens. asm.orgnih.gov |

| Pyridine-3-carboxamide analogs | Ralstonia solanacearum | Effective in controlling bacterial wilt in tomatoes. researchgate.netsemanticscholar.org |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | S. aureus, S. epidermidis | Demonstrated significant activity against these Gram-positive bacteria. mdpi.com |

| 2,4-disubstituted pyridine derivatives | Intracellular and biofilm-forming M. tuberculosis | Exhibited significant bactericidal activity. frontiersin.org |

The investigation into the antimicrobial properties of pyridine carboxamides has also included their potential as antifungal agents. Research has led to the discovery of novel pyridine carboxamide derivatives with promising antifungal activity. jst.go.jpnih.govnih.gov For example, a series of fifteen novel pyridine carboxamide derivatives were synthesized and evaluated, with some compounds exhibiting moderate to good in vitro antifungal activity. jst.go.jpnih.gov Specifically, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed good in vivo antifungal activity against Botrytis cinerea. jst.go.jpnih.gov This particular compound was also found to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in B. cinerea, suggesting a potential mechanism of action. jst.go.jpnih.gov

The following table summarizes the antifungal properties of a selected pyridine carboxamide derivative:

| Compound | Target Organism | Key Findings |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Displayed good in vivo antifungal activity and inhibited SDH enzyme. jst.go.jpnih.gov |

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For the pyridine carboxamide derivative MMV687254, mechanistic studies revealed that it functions as a prodrug. asm.orgnih.gov Its antimycobacterial activity is dependent on hydrolysis by the amidase AmiC in M. tuberculosis. asm.orgnih.gov Interestingly, within macrophages, MMV687254 was found to inhibit the growth of M. tuberculosis by inducing autophagy. asm.orgnih.gov This dual mechanism of action presents a promising avenue for overcoming drug resistance. asm.orgnih.gov

In the context of antifungal activity, the inhibition of succinate dehydrogenase (SDH) has been identified as a key mechanism for certain pyridine carboxamide derivatives. jst.go.jpnih.gov SDH is a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle, and its inhibition disrupts cellular energy production in fungi. jst.go.jp

Anticancer and Antitumor Investigations

In addition to their antimicrobial properties, pyridine carboxamide derivatives have been investigated for their potential as anticancer agents. These studies have explored their ability to inhibit the growth of cancer cells and induce programmed cell death.

Research has demonstrated that certain pyridine-based compounds can suppress the growth of cancer cells and induce apoptosis. For instance, a study on new 3-cyano-2-substituted pyridines showed that a benzohydrazide (B10538) derivative induced growth inhibition in the MCF-7 human breast cancer cell line with a low IC50 value. nih.gov This compound was also observed to induce morphological changes characteristic of apoptosis and arrested the cell cycle in the G1 phase. nih.gov Further analysis revealed an upregulation of pro-apoptotic proteins like p53 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2, indicating the involvement of the mitochondrial apoptotic pathway. nih.gov

Another study on thieno[2,3-c]pyridine (B153571) derivatives identified a compound that exhibited potent inhibition against several cancer cell lines, including those of the head and neck, breast, and colorectum. nih.gov This compound was found to induce cell cycle arrest in the G2 phase. nih.gov Similarly, ethacridine, a compound containing a pyridine ring, has been shown to suppress the growth and clonogenic ability of thyroid cancer cells and induce apoptosis in a dose-dependent manner. nih.gov

The following table provides an overview of the anticancer activities of selected pyridine derivatives:

| Compound/Series | Cancer Cell Line(s) | Key Findings |

| 3-cyano-2-substituted pyridine (benzohydrazide derivative) | MCF-7 (breast cancer) | Induced apoptosis, G1 cell cycle arrest, and modulated apoptotic proteins. nih.gov |

| Thieno[2,3-c]pyridine derivative | HSC3 (head and neck), T47D (breast), RKO (colorectal) | Potent inhibition of cell growth and induced G2 phase cell cycle arrest. nih.gov |

| Ethacridine | Thyroid cancer cells | Suppressed cell growth and induced apoptosis. nih.gov |

Enzyme Inhibition in Cancer Pathways (e.g., DNA Topoisomerase II, EZH2)

The pyridine-3-carboxamide scaffold is a subject of interest in oncology research for its potential to inhibit key enzymes involved in cancer progression. While direct studies on 2-Ethoxypyridine-3-carboxamide are not extensively documented, the activities of analogous structures suggest a potential for interaction with crucial cancer targets like DNA Topoisomerase II and Enhancer of Zeste Homolog 2 (EZH2).

DNA Topoisomerase II: Topoisomerase II (Topo II) is a vital enzyme that manages DNA topology during processes like replication and transcription, making it a prime target for anticancer drugs. mdpi.com Many established chemotherapeutic agents, known as topoisomerase poisons, function by stabilizing the complex formed between the enzyme and DNA, leading to lethal double-strand breaks in cancer cells. nih.govresearchgate.net The pyridine-3-carboxamide core has been identified as an inhibitor of bacterial DNA gyrase, a type II topoisomerase, demonstrating the scaffold's ability to interact with this enzyme class. whiterose.ac.ukresearchgate.netnih.gov This suggests that derivatives like this compound could be explored for similar inhibitory activity against human Topo II isoforms.

EZH2: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with gene silencing. nih.govnih.gov Overactivity of EZH2 is linked to the progression of various cancers, making it a significant therapeutic target. nih.gov Notably, a large number of highly potent and selective EZH2 inhibitors feature a 2-pyridone group in their structure. nih.govnih.gov The 2-pyridone moiety is structurally similar to the 2-ethoxypyridine (B84967) core of the subject compound, indicating a potential for this compound to serve as a basis for the design of novel EZH2 inhibitors.

Potential as Multi-Target Modulators

The concept of multi-target modulators—compounds designed to interact with multiple biological targets simultaneously—is a promising strategy for treating complex diseases. Research into derivatives of 1,2-dihydro-2-oxo-pyridine-3-carboxamide has highlighted their potential as multi-target modulators within the endocannabinoid system (ECS). nih.gov The ECS is a crucial neuromodulatory system, and its modulation is a therapeutic approach for various conditions. nih.gov

A study investigating these derivatives identified a 2-alkoxypyridine analogue (Compound B14) , which is closely related to this compound. This analogue demonstrated a significant and balanced inhibitory profile against two key components of the ECS: Fatty Acid Amide Hydrolase (FAAH) and anandamide (B1667382) (AEA) uptake. nih.gov Specifically, Compound B14 exhibited potent inhibition of both FAAH (IC₅₀ = 69 nM) and AEA uptake (IC₅₀ = 76 nM), without significantly binding to the primary cannabinoid receptors, CB1 and CB2. nih.gov This dual-action profile presents a refined mechanism for modulating the ECS, potentially offering a more effective pharmacological strategy compared to single-target agents. nih.gov

| Compound | Target | Activity (IC₅₀/Kᵢ) | Receptor Affinity |

|---|---|---|---|

| 2-Alkoxypyridine Analogue (B14) | FAAH Inhibition | 69 nM (IC₅₀) | No significant binding to CB1/CB2 |

| AEA Uptake Inhibition | 76 nM (IC₅₀) |

Anti-Inflammatory Effects

The pyridine and carboxamide moieties are common features in compounds exhibiting anti-inflammatory properties. Various studies have demonstrated that derivatives containing these chemical groups can modulate inflammatory pathways. For instance, novel 2-phenyl quinoline-4-carboxamide derivatives have shown significant anti-inflammatory activity in animal models, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org Similarly, pyrazolo[1,5-a]quinazoline-3-carboxamides were found to inhibit NF-κB transcriptional activity, a key process in inflammation. mdpi.com

The mechanism of action for many of these compounds involves the inhibition of crucial inflammatory mediators. Pyrimidine derivatives, which are structurally related to pyridines, are known to suppress the activity of cyclooxygenase (COX) enzymes and reduce the production of prostaglandins (B1171923) like PGE2. nih.gov Research on (3-carboxy-2-pyridyl)-2-thiobenzothiazole also identified potent anti-inflammatory activity, further establishing the potential of this structural class. nih.gov These findings collectively suggest that this compound warrants investigation for potential anti-inflammatory effects.

Enzyme Inhibition and Receptor Binding Studies

The pyridine-3-carboxamide scaffold has proven to be a versatile template for designing molecules that interact with a wide array of enzymes and receptors.

Enzyme Inhibition: As detailed in section 5.2.3, a 2-alkoxypyridine analogue of this compound is a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and anandamide uptake. nih.gov Beyond the endocannabinoid system, other pyridine carboxamide derivatives have been synthesized and evaluated as inhibitors of different enzymes. Studies have shown that certain pyridine carboxamide and carbothioamide derivatives are potent inhibitors of the urease enzyme, which is implicated in diseases caused by ureolytic bacteria. nih.govmdpi.com In agricultural science, novel pyridine carboxamides act as succinate dehydrogenase (SDH) inhibitors, a mechanism for antifungal activity. nih.gov

Receptor Binding: The ability of this class of compounds to bind to various receptors has also been explored. While the 2-alkoxypyridine analogue B14 showed minimal affinity for cannabinoid receptors CB1 and CB2, other derivatives from the same 1,2-dihydro-2-oxo-pyridine-3-carboxamide series demonstrated high affinity for these receptors. nih.gov Further research into related heterocyclic structures, such as thieno[3,2-b]pyridine-5-carboxamides, has identified potent negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), indicating the scaffold's adaptability for targeting G-protein coupled receptors. acs.org

Applications in Agricultural Chemistry as Plant Disease Control Agents

Pyridine-3-carboxamide derivatives have emerged as effective agents for controlling plant diseases, showcasing their importance in agricultural chemistry.

Antibacterial Agents: Research has focused on developing novel pyridine-3-carboxamide analogs to combat bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. semanticscholar.orgresearchgate.net In one study, a specific analog, designated as compound 4a (N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide), was found to significantly enhance disease resistance in infected tomato plants. researchgate.net When applied as a seed treatment, compound 4a not only showed high inhibitory activity against the pathogen but also promoted seed germination and seedling vigor. researchgate.net In mechanically infected plants, it substantially reduced the infection percentage and disease progression. semanticscholar.orgresearchgate.net

Antifungal Agents: The pyridine carboxamide structure is also the basis for fungicides. Boscalid, a commercial fungicide, belongs to this chemical class. nih.gov Recent research has led to the design of novel pyridine carboxamide derivatives that act as succinate dehydrogenase (SDH) inhibitors. One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), displayed potent in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov Its inhibitory activity against the target enzyme, B. cinerea SDH, was found to be comparable to the commercial fungicide thifluzamide. nih.gov Patents also describe the use of pyridinecarboxamide derivatives against a range of fungal pathogens on crops like rice and wheat. google.com

| Compound Class | Target Organism | Mechanism/Effect | Notable Compound |

|---|---|---|---|

| Pyridine-3-carboxamide analogs | Ralstonia solanacearum (Bacterium) | Inhibits bacterial growth, enhances plant disease resistance. | Compound 4a |

| Pyridine carboxamide derivatives | Botrytis cinerea (Fungus) | Inhibition of succinate dehydrogenase (SDH). | Compound 3f |

Derivatives and Analogs of 2 Ethoxypyridine 3 Carboxamide

Synthesis and Characterization of Substituted Analogs

The synthesis of substituted analogs of 2-ethoxypyridine-3-carboxamide often involves multi-step reaction sequences. A common strategy is the conjugation of different heterocyclic systems to the pyridine-3-carboxamide (B1143946) core. For instance, a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives has been synthesized by coupling 2-amino-4-phenyl thiazoles with nicotinic acids. This approach, known as pharmacophore hybridization, aims to combine the structural features of both thiazole (B1198619) and pyridine (B92270) moieties within a single molecule nih.gov. The structures of these newly synthesized compounds are typically confirmed using various spectroscopic methods nih.gov.

Another synthetic route to access analogs involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene (B1212753) nitriles. This reaction yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can serve as precursors for further derivatization mdpi.com. The synthesis of functionalized 2-pyridone-3-carboxylic acids can also be achieved starting from 3-formylchromone researchgate.net.

Furthermore, diverse 2-carboxamide-3-amino-substituted quinoxalines have been prepared through robust synthetic routes amenable to parallel synthesis, allowing for the generation of a library of compounds for further investigation nih.gov. The characterization of these analogs is crucial and is typically accomplished through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their chemical structures researchgate.net.

The table below summarizes some examples of synthesized analogs and their methods of characterization.

| Compound Class | Starting Materials | Key Reaction | Characterization Methods |

| N-(4-phenylthiazol-2-yl) nicotinamides | 2-amino-4-phenyl thiazoles, nicotinic acids | Amide coupling | Spectroscopy nih.gov |

| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives | 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, active methylene nitriles | Cyclocondensation | Not specified mdpi.com |

| Functionalized 2-pyridone-3-carboxylic acids | 3-Formylchromone | Multi-step synthesis | NMR, Mass Spectrometry researchgate.net |

| 2-Carboxamide-3-amino-substituted quinoxalines | Not specified | Parallel synthesis | Not specified nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of the pyridine carboxamide scaffold, SAR studies have provided valuable insights into the structural requirements for various biological effects.

One study on pyridine derivatives highlighted that the antiproliferative activity is influenced by the number and position of methoxy (B1213986) (O-CH3) groups on the molecule nih.gov. The introduction of amino (NH2) and hydroxyl (OH) groups, as well as halogen atoms, also modulates the biological activity nih.gov. Specifically, increasing the number of OMe groups has been shown to correlate with increased activity nih.gov.

In a series of 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives, the 2-(3-pyridyl)thiazolidine (B3344424) skeleton was found to be crucial for their antagonistic activity nih.gov. The stereochemistry of this moiety, existing as cis and trans diastereomers, plays a significant role in the potency of the compounds nih.gov.

A detailed SAR study of pyrimidine-4-carboxamides as enzyme inhibitors revealed that modifications at three different positions on the core scaffold significantly impact potency and lipophilicity. For instance, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group led to a tenfold increase in activity researchgate.net. The nature of the substituent on the carboxamide nitrogen was also found to be critical, with a cyclopropylmethyl group being identified as optimal in one series of compounds, suggesting it occupies a small lipophilic pocket in the target protein researchgate.net.

The table below presents key findings from SAR studies on pyridine carboxamide derivatives.

| Structural Modification | Effect on Activity | Reference |

| Increasing the number of methoxy groups | Increased antiproliferative activity | nih.gov |

| Introduction of amino and hydroxyl groups | Modulated antiproliferative activity | nih.gov |

| Stereochemistry of the 2-(3-pyridyl)thiazolidine moiety | Crucial for antagonistic potency | nih.gov |

| Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in inhibitory activity | researchgate.net |

| Cyclopropylmethylamide substituent | Optimal for inhibitory activity in one series | researchgate.net |

Development of Hybrid Molecules Incorporating the Pyridine Carboxamide Scaffold

The development of hybrid molecules, which combine the pyridine carboxamide scaffold with other pharmacologically active moieties, is a promising strategy in drug discovery. This approach aims to create novel compounds with potentially enhanced or synergistic biological activities.

One notable example is the creation of pyridine-urea hybrid compounds. By integrating the pyridine carboxamide core with a urea (B33335) linker, researchers have developed novel anticancer agents mdpi.com. This design is often inspired by the pharmacophoric features of existing drugs mdpi.com.

Another approach involves the synthesis of hybrid molecules that merge the pyridine carboxamide scaffold with other heterocyclic rings such as naphthalene, thiazole, and pyrazole (B372694) researchgate.net. These hybrid structures are evaluated for their biological activities, with the goal of identifying compounds with improved potency and selectivity researchgate.net. The concept of pharmacophore hybridization has also been applied to develop compounds that incorporate both thiazole and pyridine moieties, with the aim of targeting specific biological pathways nih.gov.

The design of these hybrid molecules is often guided by computational methods, such as molecular docking, to predict their binding interactions with biological targets. This rational design approach helps in the selection of promising candidates for synthesis and further evaluation. The development of such hybrid molecules represents a dynamic area of research, with the potential to yield novel therapeutic agents.

The following table lists some examples of hybrid molecules based on the pyridine carboxamide scaffold.

| Hybrid Molecule Type | Incorporated Moiety | Therapeutic Area | Reference |

| Pyridine-Urea Hybrids | Urea | Anticancer | mdpi.com |

| Pyridine-Thiazole-Pyrazole Hybrids | Thiazole, Pyrazole | Not specified | researchgate.net |

| N-(4-phenylthiazol-2-yl) nicotinamides | Thiazole | Not specified | nih.gov |

Patent Landscape and Intellectual Property Analysis

Analysis of Patent Applications and Granted Patents related to 2-Ethoxypyridine-3-carboxamide

A review of the patent literature shows that this compound is frequently cited as a starting material or intermediate in the synthesis of more complex, pharmacologically active molecules. Key patents in this area have been filed by major pharmaceutical companies, underscoring the compound's value in drug discovery programs.

One notable patent application, WO2019016071A1, filed by Bayer Pharma Aktiengesellschaft, describes substituted pyrrolopyridine-derivatives. google.com In this patent, this compound is listed as a chemical compound related to the invention, highlighting its role as a building block in the synthesis of these derivatives. google.com

Another significant patent, CN110520423B, assigned to Bristol Myers Squibb Co., discloses amino triazolopyridine compounds as kinase inhibitors. google.com The patent documents the use of this compound in the synthetic route to these novel inhibitors.

Furthermore, an earlier patent, CN1378547A, with SmithKline Beecham Ltd. (now part of GlaxoSmithKline) as the original assignee, details 5-(2-substituted-5-heterocyclylsulfonylpyridin-3-yl)-dihydropyrazolo[4,3-d]pyrimidin-7-one compounds that function as phosphodiesterase inhibitors. This patent also references this compound within its scope.

The following interactive table summarizes key patent information related to this compound and its derivatives.

| Patent Number | Title | Key Assignee(s) | Role of this compound |

| WO2019016071A1 | Substituted pyrrolopyridine-derivatives | Bayer Pharma Aktiengesellschaft | Intermediate/Building Block |

| CN110520423B | Amino triazolopyridine as kinase inhibitors | Bristol Myers Squibb Co. | Intermediate in synthesis |

| CN1378547A | 5-(2-substituted-5-heterocyclylsulfonylpyridin-3-yl)-dihydropyrazolo[4,3-d]pyrimidin-7-one compounds as phosphodiesterase inhibitors | SmithKline Beecham Ltd. | Component of the described chemical space |

Identification of Key Patent Holders and Research Trends

The primary patent holders in the field involving this compound are major pharmaceutical corporations, including Bayer Pharma Aktiengesellschaft , Bristol Myers Squibb Co. , and GlaxoSmithKline (via SmithKline Beecham Ltd.) . drugpatentwatch.comdrugpatentwatch.comgreyb.comjustia.com These companies have a strong focus on the development of small molecule inhibitors for various therapeutic targets.

The research trends gleaned from the patent landscape indicate a predominant focus on the utilization of the this compound scaffold in the design of kinase inhibitors . Kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently implicated in the development of cancer. The development of pyrazine-based small molecule kinase inhibitors has been an active area of research, with many compounds progressing into clinical trials for various malignancies and immunological disorders. tandfonline.comnih.gov

While the primary application appears to be in oncology, the patent from SmithKline Beecham suggests an earlier interest in its derivatives as phosphodiesterase (PDE) inhibitors . google.com PDEs are enzymes that regulate intracellular signaling pathways, and their inhibitors have been developed for a range of conditions, including cardiovascular diseases and erectile dysfunction.

Strategic Implications for Drug Discovery and Development

The patent activity surrounding this compound has significant strategic implications for the pharmaceutical industry. The compound's utility as a versatile intermediate makes it a valuable asset in the generation of diverse chemical libraries for high-throughput screening. The pyridine (B92270) carboxamide moiety is a well-established pharmacophore, known to interact with various biological targets. asm.orgnih.govresearchgate.netresearchgate.netnih.gov

For companies engaged in the discovery of novel kinase inhibitors, the established synthetic routes involving this compound provide a reliable platform for generating new chemical entities with potential therapeutic value. The intellectual property strategies of major players like Bayer and Bristol Myers Squibb appear to involve securing patent protection for novel compounds derived from this and similar intermediates, thereby building a robust pipeline of potential cancer therapeutics. drugpatentwatch.comjustia.comjustia.compatentguru.comnih.govbindingdb.orggoogle.combms.comfiercepharma.combms.com

The exploration of this chemical space for targets beyond kinases, such as phosphodiesterases, indicates that the strategic value of this compound may extend to other therapeutic areas. As our understanding of the biological roles of different enzyme families expands, it is likely that derivatives of this compound will be investigated for new therapeutic applications. The existing patent landscape provides a foundation for further innovation and highlights the ongoing importance of this chemical scaffold in modern drug discovery and development.

Future Directions and Research Perspectives

Advanced Synthetic Methodologies

The future synthesis of 2-Ethoxypyridine-3-carboxamide and its derivatives will likely move beyond traditional multi-step processes. Research is now focusing on novel, more efficient synthetic routes that offer higher yields and greater molecular diversity.

Key future directions include:

Metal-Free Cascade Reactions: The development of metal-free cascade processes for creating highly functionalized pyridines is a significant area of interest. acs.org These methods, which can involve tandem rearrangements and cyclizations, offer an environmentally friendly and efficient alternative to traditional metal-catalyzed cross-couplings. acs.org

C-H Functionalization: Direct C-H activation and amidation are emerging as powerful tools for synthesizing functionalized pyridines. whiterose.ac.uk Rhodium-catalyzed, oxazoline-directed C-H amidation, for instance, allows for the regioselective introduction of amino groups, which can be further elaborated. whiterose.ac.uk Future work will likely focus on expanding the scope of these reactions and exploring catalysis with more abundant and less expensive metals.

Novel Three-Component Syntheses: Mechanistically unique three-component reactions are being explored to construct the pyridine (B92270) core in a single step from simple precursors like alkoxyallenes, nitriles, and carboxylic acids. nih.gov Such convergent approaches are highly efficient and amenable to creating large libraries of compounds for screening.

Green Chemistry Approaches: A notable advancement is the use of greener reaction conditions, such as the tert-butyl hydroperoxide (TBHP)-mediated denitrogenative synthesis of pyridine carboxamides from carbohydrazides in water. rsc.org This metal-free method operates under mild conditions and demonstrates excellent functional group tolerance, aligning with the principles of sustainable chemistry. rsc.org

Parallel and Combinatorial Synthesis: Robust synthetic routes applicable to parallel synthesis are crucial for efficiently generating libraries of diverse 2-carboxamide derivatives for high-throughput screening. nih.gov Future methodologies will aim to streamline purification and enable the rapid production of analog arrays to accelerate drug discovery.

In-depth Mechanistic Investigations of Biological Activity

While various biological activities have been reported for the broader pyridine carboxamide class, the precise mechanisms of action often remain to be fully elucidated. Future research must delve deeper into the molecular targets and pathways modulated by these compounds to guide rational drug design and understand potential therapeutic applications.

Promising avenues for investigation include:

Enzyme Inhibition: Many pyridine carboxamide derivatives have been identified as potent enzyme inhibitors. Future studies should investigate their potential to inhibit key enzymes implicated in various diseases. nih.gov Targets of interest based on analog activity include:

Succinate (B1194679) Dehydrogenase (SDH): Some pyridine carboxamides exhibit antifungal activity by inhibiting SDH, a crucial enzyme in the mitochondrial respiratory chain. jst.go.jpnih.govjst.go.jpresearchgate.net

SHP2 Phosphatase: Substituted pyridine carboxamides have been discovered as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation and immune signaling. researchgate.net

PI3K/mTOR: Methoxypyridine derivatives have shown potential as dual inhibitors of PI3K/mTOR, a key pathway in cancer cell growth and survival. nih.gov

Urease: Certain derivatives have demonstrated significant urease inhibition, a target for treating infections by ureolytic bacteria like Helicobacter pylori. mdpi.com

c-Jun NH2-terminal kinases (JNKs): This class of compounds has shown potential as highly selective JNK inhibitors, which are involved in metabolic and inflammatory disorders. nih.gov

Molecular Docking and Computational Studies: In silico techniques are invaluable for predicting binding modes and understanding interactions with biological targets. Molecular docking has been used to suggest that pyridine-3-carboxamide (B1143946) analogs can bind within the active site of enzymes like SDH or even interact with the minor groove of DNA. nih.govresearchgate.net Future work should employ more sophisticated computational models to refine these predictions and guide the design of new experiments.

Modulation of Ion Channels: Recent studies have identified pyridyl carboxamides as potent and highly selective inhibitors of the Nav1.8 voltage-gated sodium channel, a key target for pain therapeutics. nih.gov Mechanistic studies suggest these compounds may bind to a novel site on the channel, warranting further investigation. nih.gov

Prodrug Activation Mechanisms: For some antimicrobial applications, pyridine carboxamides may act as prodrugs that require activation by pathogen-specific enzymes. asm.org Investigating these bioactivation pathways is crucial for understanding the mechanism of selectivity and for designing compounds with improved efficacy. asm.org

Rational Design of Potent and Selective Derivatives

The rational design of next-generation this compound derivatives will be driven by a detailed understanding of their structure-activity relationships (SAR). The goal is to optimize potency, selectivity, and pharmacokinetic properties by making targeted chemical modifications.

Future design strategies will focus on:

Systematic SAR Studies: Comprehensive SAR studies are needed to map the effects of various substituents on the pyridine ring and the carboxamide moiety. Research has shown that the nature and position of substituents strongly influence biological activity, with electron-donating or electron-withdrawing groups, halogens, and hydrophobic alkyl groups all playing critical roles depending on the biological target. researchgate.netresearchgate.netnih.gov